1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“1-(2,3-dichlorophenyl)piperazine” is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
The synthesis of “1-(2,3-dichlorophenyl)piperazine hydrochloride” involves a cyclization reaction using 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The charging temperature is 90-120°C, and the reaction temperature is 120-220°C .Molecular Structure Analysis
The molecular structure of “1-(2,3-dichlorophenyl)piperazine” includes a piperazine ring attached to a 2,3-dichlorophenyl group . The molecular formula is C10H12Cl2N2 .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,3-dichlorophenyl)piperazine” are not detailed in the sources, it is known to be a precursor in the synthesis of aripiprazole .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2,3-dichlorophenyl)piperazine” include a molecular weight of 267.58 . More specific properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Synthesis and Structural Characterization
Extraction and Chemical Properties : The extraction of hydrochloric and nitric acid using related triazole derivatives has been studied, highlighting the exothermic nature of these processes and the role of the triazole ring as a proton-accepting center (Golubyatnikova et al., 2012).
Regioselective Cross-Coupling Reactions : Triazole derivatives have been employed as directing groups in cross-coupling reactions, leading to the selective synthesis of nicotinic and triazole-substituted acids, demonstrating the versatility of triazoles in organic synthesis (Houpis et al., 2010).
Corrosion Inhibition Studies : Triazole derivatives have been examined for their corrosion inhibition properties on mild steel in acidic media, with some compounds showing significant inhibition efficiencies, indicating their potential in material protection applications (Lagrenée et al., 2002).
Preparation and Structural Insights : The preparation and structural characterization of triazole derivatives, such as the synthesis from triazol and dichlorophenyl propanoic acid, have been documented. These studies provide fundamental insights into the molecular structures and potential reactivity of these compounds (Yan Shuang-hu, 2014).
Applications in Medicinal Chemistry and Material Science
Synthesis of Anti-inflammatory and Molluscicidal Agents : Triazole derivatives have been synthesized and evaluated for anti-inflammatory and molluscicidal activities, showcasing the biological relevance of these compounds (El Shehry et al., 2010).
Development of Peptidomimetics and Biologically Active Compounds : Research has focused on the synthesis of triazole-based scaffolds for the development of peptidomimetics and compounds with potential biological activities, such as inhibitors for HSP90, demonstrating the triazole ring's utility in drug discovery (Ferrini et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is the central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors . These receptors play a crucial role in regulating mood and behavior. The compound also acts as an antagonist at serotonin 5-HT 2A receptors .
Mode of Action
This compound works as a partial agonist at the central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors It also acts as an antagonist at serotonin 5-HT 2A receptors, meaning it blocks these receptors from being activated .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. By acting on dopamine and serotonin receptors, it influences the dopaminergic and serotonergic systems, which are involved in mood regulation and other cognitive functions .
Pharmacokinetics
It is known that similar compounds are metabolized in the liver via the cyp3a4 and to a lesser extent cyp2d6 pathways
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on the dopaminergic and serotonergic systems. By acting as a partial agonist and antagonist at various receptors, it can help regulate mood and potentially treat conditions like schizophrenia and bipolar disorder .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-7(8(5)11)14-4-6(9(15)16)12-13-14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNHNCRPZVKCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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